(2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone typically involves the fluorination of pyridine derivatives and the subsequent coupling with piperidine derivatives. One common method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be coupled with a hydroxypiperidine derivative under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced fluorination techniques and efficient coupling reactions to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidine moiety can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the pyridine moiety can be reduced to an amine.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxypiperidine moiety may enhance the compound’s binding affinity and specificity for its targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Evodiamine: Another piperidine-based compound with antiproliferative effects on cancer cells.
Matrine: Known for its antimicrobial and anticancer activities.
Uniqueness
(2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone stands out due to the presence of both fluoropyridine and hydroxypiperidine moieties, which confer unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
(2-fluoropyridin-3-yl)-(3-hydroxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c12-10-9(4-1-5-13-10)11(16)14-6-2-3-8(15)7-14/h1,4-5,8,15H,2-3,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCSTUJFJZSDMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(N=CC=C2)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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